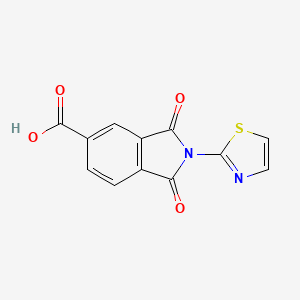![molecular formula C16H21Cl2NO2 B5688131 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide](/img/structure/B5688131.png)
3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide, also known as TFPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. TFPB belongs to the class of benzamide compounds and has been shown to exhibit significant biological activity in various preclinical studies.
作用機序
The mechanism of action of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide is not fully understood. However, it has been shown to interact with several molecular targets in the cell. This compound has been demonstrated to bind to the TRPV1 receptor, which is involved in the modulation of pain perception. This compound has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells. This compound has been demonstrated to inhibit the growth of cancer cells by targeting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various disease models. In cancer models, this compound has been demonstrated to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by targeting the cell cycle and inducing cell cycle arrest. In pain models, this compound has been shown to act as a selective antagonist of the TRPV1 receptor, leading to analgesic effects.
実験室実験の利点と制限
One of the major advantages of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide is its potent biological activity. This compound has been shown to exhibit significant activity in various disease models, making it a promising candidate for further development. Another advantage of this compound is its relatively simple synthesis method, which allows for the production of large quantities of the compound.
One of the limitations of this compound is its potential toxicity. Although this compound has been shown to be well-tolerated in preclinical studies, its toxicity profile in humans is not fully understood. Another limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide. One potential direction is the development of this compound as a therapeutic agent for cancer. Further studies are needed to determine the efficacy and safety of this compound in human cancer patients. Another potential direction is the development of this compound as an analgesic. Further studies are needed to determine the efficacy and safety of this compound in human pain patients. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify additional molecular targets for the compound.
合成法
The synthesis of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide involves the reaction of 3-(tetrahydro-2-furanyl)propylamine with 3,5-dichloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields this compound as a white solid with a purity of over 95%. This synthesis method has been reported in several research articles and has been shown to be reproducible and scalable.
科学的研究の応用
3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has been extensively studied for its potential therapeutic applications in various disease models. One of the major areas of research has been in the field of cancer. This compound has been shown to exhibit potent anticancer activity in several preclinical studies. It has been demonstrated to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by targeting the cell cycle and inducing cell cycle arrest.
This compound has also been studied for its potential use as an analgesic. It has been shown to exhibit significant analgesic activity in several animal models of pain. This compound has been demonstrated to act as a selective antagonist of the TRPV1 receptor, which is involved in the modulation of pain perception.
特性
IUPAC Name |
3,5-dichloro-N,4-dimethyl-N-[3-(oxolan-2-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO2/c1-11-14(17)9-12(10-15(11)18)16(20)19(2)7-3-5-13-6-4-8-21-13/h9-10,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRLNVGPIZDQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N(C)CCCC2CCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethyl-2-methyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5688077.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B5688081.png)
![(3-chlorophenyl)[1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5688087.png)
![1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5688094.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5688104.png)

![3-chloro-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688126.png)
![7-(cyclopropylmethyl)-2-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5688134.png)
![N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5688138.png)
![1-({[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5688145.png)
![1-(4-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2-thienyl)ethanone](/img/structure/B5688171.png)